3-(Fluoromethyl)fluorobenzene
Description
Contextualization of Organofluorine Chemistry in Contemporary Chemical Research
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has established itself as a cornerstone of modern chemical research. The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This is primarily due to fluorine's unique characteristics: it is the most electronegative element, yet its atomic size is comparable to that of a hydrogen atom. tue.nl These attributes lead to significant changes in a molecule's metabolic stability, lipophilicity, basicity (pKa), and permeability, making fluorinated compounds highly valuable. researchgate.netchinesechemsoc.orgnih.gov
The impact of this field is evidenced by the prevalence of fluorinated molecules in a vast array of commercial products. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. nih.gov Beyond life sciences, these compounds are integral to materials science, finding use in liquid crystal displays, photovoltaic cells, and high-performance polymers. chinesechemsoc.org The synthetic organofluorine compounds used in academia and industry are almost exclusively derived from hydrofluoric acid (HF), which itself is produced from the abundant mineral fluorspar (calcium fluoride (B91410), CaF2). nih.gov This reliance on a single primary source underscores the importance of developing efficient and selective fluorination methodologies.
Strategic Importance of Fluorinated Aromatic Scaffolds, including 3-(Fluoromethyl)fluorobenzene, in Advanced Organic Synthesis
Fluorinated aromatic scaffolds are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. acs.orgbeilstein-journals.org The introduction of fluorine or fluorine-containing groups onto an aromatic ring can lead to dramatic improvements in a compound's efficacy and pharmacokinetic profile. For instance, fluorination can block sites of metabolic oxidation, a common pathway for drug degradation in the body. wikipedia.org This enhances the molecule's metabolic stability, prolonging its therapeutic effect. researchgate.netchinesechemsoc.org
The following table summarizes the key effects of fluorine substitution in organic molecules:
| Property | Effect of Fluorine Substitution | Rationale |
| Metabolic Stability | Generally increased | The Carbon-Fluorine (C-F) bond is stronger than the Carbon-Hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. tue.nl |
| Lipophilicity | Generally increased | Fluorine is more lipophilic than hydrogen, which can enhance a molecule's ability to permeate biological membranes. tue.nlchinesechemsoc.org |
| Binding Affinity | Can be enhanced | Fluorine can act as a hydrogen bond acceptor and alter the electronic distribution (dipole moment) of the molecule, leading to stronger interactions with enzyme or receptor targets. wikipedia.org |
| Acidity/Basicity (pKa) | Can be significantly altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of nearby functional groups like amines. wikipedia.org |
| Conformation | Can be influenced | The introduction of fluorine can alter the preferred three-dimensional shape of a molecule, which can be critical for its biological activity. tue.nl |
This table provides a generalized overview of the effects of fluorine substitution.
Historical Development and Evolution of Fluorination Methodologies Relevant to Aromatic Systems
The synthesis of fluorinated aromatic compounds has a rich history, evolving from harsh, classical methods to more sophisticated and selective modern techniques.
Early methods for introducing fluorine onto an aromatic ring were limited but foundational. The Balz-Schiemann reaction , discovered in 1927, involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. acs.org For many years, this was one of the few reliable ways to create an aryl-fluorine bond. Another classical approach is the Halogen Exchange (Halex) reaction , where a different halogen on an activated aromatic ring (e.g., chlorine or bromine) is swapped for fluorine using a fluoride salt like potassium fluoride. This method, however, typically requires harsh conditions and is limited to electron-deficient aromatic systems.
The fluorination of side chains also has historical roots, with Swarts' work in the 1890s demonstrating the exchange of chlorines for fluorines in alkyl side chains using antimony fluorides.
The mid-to-late 20th century and the early 21st century have witnessed a revolution in fluorination chemistry, driven by the need for greater selectivity, milder conditions, and broader substrate scope. Key developments include:
Electrophilic Fluorinating Agents: The development of N-F reagents, such as Selectfluor®, provided a safer and more versatile way to perform electrophilic fluorination on a wide range of substrates, including electron-rich aromatics.
Transition Metal-Catalyzed Fluorination: A major breakthrough has been the use of transition metals, particularly palladium (Pd) and copper (Cu), to catalyze the formation of C-F bonds. These methods allow for the fluorination of a much wider variety of aryl halides and pseudohalides (like triflates) under significantly milder conditions than classical methods. nih.gov
C-H Bond Functionalization: The most recent frontier is the direct fluorination or fluoroalkylation of C-H bonds. These reactions avoid the need for pre-functionalized starting materials (like aryl halides), offering a more atom-economical and streamlined approach to synthesizing fluorinated aromatics. acs.orgchemicalbook.com
| Era | Key Methodologies | Description |
| Early 20th Century | Balz-Schiemann Reaction, Halogen Exchange (Halex) | Foundational but often harsh methods requiring specific substrates (diazonium salts, activated aryl halides). |
| Mid-20th Century | Swarts Reaction | Focused on side-chain fluorination by halogen exchange. |
| Late 20th Century | Electrophilic N-F Reagents | Introduction of safer and more versatile electrophilic fluorinating agents (e.g., Selectfluor). |
| 21st Century | Transition Metal Catalysis (Pd, Cu), Direct C-H Functionalization | Development of highly selective and mild catalytic systems for C-F bond formation and direct C-H activation, expanding synthetic possibilities. acs.org |
This table outlines the major historical shifts in aromatic fluorination chemistry.
Overview of Current Research Challenges and Future Directions in the Chemistry of this compound
While significant progress has been made in organofluorine chemistry, challenges remain, particularly in the synthesis and functionalization of specific isomers like This compound .
A primary challenge is achieving regioselectivity . The synthesis of meta-substituted aromatic compounds is often more difficult than that of their ortho- or para-substituted counterparts. In the context of fluorobenzene (B45895), electrophilic aromatic substitution reactions strongly favor the para position, and to a lesser extent, the ortho position. acs.orgrsc.org This makes the direct introduction of a group at the meta position challenging. Modern strategies are being developed to overcome this, such as using directing groups or specialized catalytic systems that can favor meta-C–H functionalization, but these are often complex. acs.org
Specific challenges and future research directions related to this compound and similar structures include:
Efficient Synthesis: Developing concise and high-yielding synthetic routes to this compound from simple starting materials remains an area of interest. Common methods might involve multiple steps, starting from a pre-functionalized meta-substituted precursor. A typical laboratory synthesis might involve the fluorination of 3-Fluorobenzyl chloride. rsc.org Future work will likely focus on developing catalytic methods for the direct, one-step synthesis from readily available materials like fluorobenzene.
Late-Stage Fluoroalkylation: A major goal in medicinal chemistry is the ability to introduce fluorine-containing groups at a late stage in a complex synthesis. Developing methods to directly and selectively introduce a -CH2F group onto a complex fluorinated arene at the meta position is a significant hurdle. Current research is exploring radical-based methods and photoredox catalysis to achieve such transformations under mild conditions.
Selective C-F Bond Activation: While the C-F bond is prized for its stability, selectively activating one C-F bond in the presence of another (as in this compound) for further functionalization is a formidable challenge. The aryl C-F bond and the alkyl C-F bond have different reactivities, but controlling which one reacts in a given transformation is difficult. Future research will aim to develop catalysts that can distinguish between different types of C-F bonds, allowing for the stepwise modification of polyfluorinated compounds.
The following table lists some of the physical properties of this compound, which are important for its handling and use in synthesis.
| Property | Value |
| CAS Number | 2267-30-3 |
| Molecular Formula | C7H6F2 |
| Molecular Weight | 128.12 g/mol |
| Boiling Point | 135.6 ± 15.0 °C (Predicted) |
| Density | 1.14 ± 0.06 g/cm³ (Predicted) |
Data sourced from publicly available chemical databases. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFAKYKJDDMEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Fluoromethyl Fluorobenzene
Strategies for Introducing Fluorine Atoms into Aromatic and Aliphatic Positions
The introduction of fluorine into organic molecules requires specialized reagents and strategies due to the high reactivity of fluorine and the strength of the resulting carbon-fluorine bond. Methodologies for this purpose can be broadly categorized into electrophilic, nucleophilic, and radical approaches.
Electrophilic Fluorination Approaches and Reagent Development
Electrophilic fluorination involves the use of a reagent that delivers a formal "F+" equivalent to a nucleophilic substrate, such as an electron-rich aromatic ring or an enolate. wikipedia.org This approach is a reliable strategy for obtaining fluorinated compounds. alfa-chemistry.com Over the years, a variety of electrophilic fluorinating agents have been developed to be more stable, safe, and selective than elemental fluorine (F₂), which is highly reactive and difficult to handle. wikipedia.orgchinesechemsoc.org
Commonly used electrophilic fluorinating agents include N-F compounds, which have become the most economical, stable, and safe options. wikipedia.org These reagents can be either neutral or cationic. wikipedia.org
Key Electrophilic Fluorinating Reagents:
| Reagent Name | Abbreviation | Characteristics | Applications |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, safe, and soluble in various organic solvents. alfa-chemistry.com | Fluorination of olefins, aromatic hydrocarbons, amides, and nitriles. alfa-chemistry.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF₄ (Selectfluor®) | Stable, mild reaction conditions, high thermal stability, and low toxicity. alfa-chemistry.com | Fluorination of enamines, dicarbonyl compounds, and electron-rich aromatic compounds. alfa-chemistry.comworldscientific.com |
| N-Fluoropyridinium salts | NFPy | Stability and reactivity can be tuned by changing substituents on the pyridine (B92270) ring. alfa-chemistry.com | Fluorination of various enol compounds and multi-electron aromatic compounds. alfa-chemistry.com |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective N-F reagent for fluorination. wikipedia.org | Used with aryl Grignard and aryllithium reagents. wikipedia.org |
The combination of Selectfluor™ (F-TEDA-BF₄) with a strong acid like trifluoromethanesulfonic acid has been shown to be a very effective system for the direct electrophilic fluorination of various aromatic compounds, including benzene (B151609), toluene, and halobenzenes, under mild conditions to produce the corresponding fluoroaromatics in good to excellent yields. worldscientific.com
Nucleophilic Fluorine Substitution Reactions
Nucleophilic fluorination employs a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group in a substrate. alfa-chemistry.com The most common mechanism is the SN2 reaction, where a fluoride ion attacks a carbon center and displaces a leaving group, such as a halide or a sulfonate, to form a C-F bond. alfa-chemistry.comucla.edu This method is particularly effective for preparing alkyl fluorides. ucla.edu
Challenges in nucleophilic fluorination include the poor nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. ucla.edu To overcome these challenges, various fluoride sources and reaction conditions have been developed.
Common Nucleophilic Fluoride Sources:
| Fluoride Source | Characteristics | Applications |
| Potassium Fluoride (KF), Cesium Fluoride (CsF) | Cost-effective but can be highly basic. alfa-chemistry.com | Used in Finkelstein reactions. ucla.edu |
| Tetrabutylammonium bifluoride | Weakly basic, minimizes elimination byproducts. | Nucleophilic fluorination of triflates. |
| Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Effective for converting alcohols to alkyl fluorides, but can be volatile and toxic. alfa-chemistry.comorganic-chemistry.org | Deoxofluorination of alcohols. organic-chemistry.org |
| PyFluor | Inexpensive, thermally stable, and selective for deoxyfluorination of alcohols with minimal elimination. | Deoxyfluorination of a broad range of alcohols. |
For aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient aromatic rings. alfa-chemistry.comcore.ac.uk The presence of strongly electron-withdrawing groups on the aromatic ring facilitates the attack of the nucleophilic fluoride. core.ac.uk The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk
Radical Fluorination Methodologies
Radical fluorination is a complementary approach to electrophilic and nucleophilic methods that involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.orgnumberanalytics.com This method has gained prominence due to its ability to functionalize unactivated C-H bonds. wikipedia.org
Historically, the use of highly reactive sources like fluorine gas (F₂) and hypofluorites limited the development of this field. wikipedia.org The discovery that electrophilic N-F reagents like NFSI and Selectfluor® can act as fluorine atom transfer agents has led to a resurgence in radical fluorination research. wikipedia.orgrsc.org
Mechanisms of Radical Fluorination:
Direct Fluorine Atom Abstraction: A carbon-centered radical, generated through thermal or photoinduced methods, abstracts a fluorine atom from a source like Selectfluor® or NFSI. rsc.org
Single Electron Transfer (SET): An electron transfer from the organic substrate to the N-F reagent can generate a radical cation intermediate, which then leads to the fluorinated product. rsc.org
Radical Fluorination Applications:
| Application | Description |
| Decarboxylative Fluorination | Carboxylic acids or their derivatives are used as radical precursors, often with metal catalysts (Ag, Mn) or photoredox catalysis. wikipedia.org |
| C(sp³)–H Fluorination | Allows for the direct fluorination of remote C-H bonds, including benzylic positions, using metal catalysts (Mn, Cu, W) or metal-free initiators. wikipedia.orgbeilstein-journals.org |
| Radical Fluoromethylation | Involves the introduction of a fluoromethyl group (CH₂F) via radical pathways, often using reagents like zinc fluoromethyl sulfinate. nih.gov |
Selective Functionalization of Aromatic Rings for 3-(Fluoromethyl)fluorobenzene Synthesis
The synthesis of this compound requires precise control over the regioselectivity of reactions on the aromatic ring. This involves strategies that can direct functionalization to the desired meta position.
Regioselective C-H Functionalization of Fluoroarenes
Direct C-H functionalization is a powerful tool for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. nih.gov However, achieving regioselectivity, particularly at the meta position of fluoroarenes, can be challenging due to the ortho- and para-directing nature of the fluorine substituent in electrophilic aromatic substitution. nih.govvaia.com
Recent research has focused on developing catalytic systems that can overcome these inherent electronic biases. Strategies include:
Directing Groups: While effective, the use of directing groups requires additional synthetic steps for their installation and removal. researchgate.net
Transition-Metal Catalysis: Palladium-catalyzed C-H arylation has been explored, with some methods utilizing a norbornene relay strategy to achieve meta-selectivity. nih.gov
Magnesium-based Reagents: β-diketiminate magnesium complexes have been shown to regioselectively deprotonate fluoroarenes, allowing for subsequent functionalization. rsc.org For instance, kinetically activated [(DippNacnac)Mg(TMP)] can deprotonate fluoroarenes at room temperature, enabling Negishi cross-coupling. rsc.orgrsc.org
Gold-Catalyzed Arylation: An undirected, gold-catalyzed para-C-H arylation of monofluoroarenes has been developed, highlighting the potential for catalyst-controlled regioselectivity. researchgate.net
Cross-Coupling Strategies for Constructing the this compound Scaffold
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound can be envisioned through various cross-coupling strategies, such as Suzuki-Miyaura or Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. For the synthesis of this compound, this could involve:
Coupling of a 3-fluorophenylboronic acid derivative with a (fluoromethyl)halide.
Coupling of a 3-(fluoromethyl)phenylboronic acid with a fluorinating agent or a source of "F+".
The efficiency of Suzuki-Miyaura reactions can be influenced by the nature of the reactants and the catalytic system. Microwave irradiation has been shown to accelerate these reactions significantly. scirp.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org While not directly forming a C-C or C-F bond for the core structure, this methodology is crucial for synthesizing precursors or derivatives where a nitrogen-containing group might be transformed into the desired fluoromethyl group. The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. wikipedia.org
The choice of ligand is critical in these cross-coupling reactions. For instance, sterically hindered phosphine ligands have been developed to improve catalytic activity, while bidentate ligands like BINAP and DPPF were instrumental in extending the reaction to primary amines. wikipedia.org
C-F Bond Activation and Transformation in the Synthesis of this compound Derivatives
The transformation of readily available polyfluorinated compounds into more complex molecules is a powerful strategy in organofluorine chemistry. mdpi.comresearchgate.net This approach often relies on the selective activation and functionalization of a single, exceptionally strong C-F bond. rsc.orgnih.gov Synthesizing derivatives of this compound can be achieved by starting with precursors like 3-fluoro-benzotrifluoride and selectively cleaving one C(sp³)–F bond of the trifluoromethyl group.
The primary challenge lies in controlling the reaction to achieve monodefluorination, as the C-F bonds in the resulting difluoromethyl product (ArCF₂R) are inherently weaker and more reactive than those in the starting trifluoromethylarene (ArCF₃). researchgate.netnih.gov Overcoming this selectivity issue is crucial for the efficient synthesis of difluoromethyl arene derivatives. nih.govacs.org
Several advanced strategies have been developed to address this:
Photoredox Catalysis with Lewis Acid Activation: A novel method merges visible-light photoredox catalysis with Lewis acid activation to enable the single C(sp³)–F bond functionalization of trifluoromethylarenes. acs.org This dual catalytic system can achieve good chemoselectivity and shows tolerance to various functional groups. acs.org Mechanistic studies suggest that a borenium cationic species, generated in situ, is the key intermediate that facilitates the C–F bond cleavage. acs.org
Transition Metal Catalysis: A combination of palladium and copper catalysts has been shown to selectively activate a single C–F bond in trifluoromethylarenes, leading to the formation of difluoromethyl arenes (ArCF₂H). nih.gov This method operates under relatively mild conditions and provides a new pathway for developing transformations based on selective C-F activation. researchgate.netnih.gov
ortho-Silyl Group Assistance: The presence of an ortho-silyl group on a trifluoromethylarene can assist in the catalytic thiolation or azidation of a single C-F bond. nih.gov Using a trityl-based reagent and a ytterbium triflate catalyst, this method efficiently produces difluoromethylene compounds while avoiding further C-F bond cleavage due to the mild reaction conditions. nih.gov
Photocatalytic C-F Borylation: Dual Rh/Ni catalysis under visible light can achieve the C-F borylation of polyfluoroarenes. acs.orgnih.gov This system uses a rhodium complex as a photosensitizer to excite a nickel catalyst, which then performs the C-F bond activation and subsequent borylation. acs.orgnih.gov This method is highly selective and effective for a wide range of fluoroarenes. nih.gov
These C-F activation methods represent an atom- and step-economical route to convert abundant trifluoromethylarenes into valuable aryldifluoromethyl compounds, which are important structural motifs in pharmaceutical chemistry. acs.org
Table 1: Methodologies for Single C-F Bond Activation in Trifluoromethylarene Precursors
| Methodology | Catalyst/Reagent System | Key Feature | Ref. |
| Photoredox/Lewis Acid Catalysis | Visible Light Photocatalyst + Lewis Acid | In situ generation of a borenium cation for C-F cleavage. | acs.org |
| Dual Transition Metal Catalysis | Palladium Acetate + Copper Catalyst | Selective monodefluorination of ArCF₃ to ArCF₂H. | nih.gov |
| ortho-Silyl Assisted Activation | Ytterbium Triflate + Trityl-based Reagent | Silyl group directs the selective functionalization of one C-F bond. | nih.gov |
| Photocatalytic Borylation | Rhodium/Nickel Dual Catalyst | Triplet energy transfer enhances the rate of C-F borylation. | acs.orgnih.gov |
Catalytic Systems and Methodologies for Efficient Formation of this compound
The direct synthesis of this compound requires the precise formation of either a C(sp²)-F bond on a fluoromethyl-benzene precursor or the construction of the fluoromethyl group on a fluorinated arene. Modern catalytic systems, particularly those involving photoredox catalysis, have emerged as powerful tools for these transformations.
Photoredox Catalysis for C-H Functionalization: Visible-light photoredox catalysis enables the generation of highly reactive radical intermediates from a variety of precursors under mild conditions. jst.go.jp This strategy can be applied to the direct C-H fluoromethoxylation of arenes to form aryl monofluoromethyl ethers. nih.govnih.govresearchgate.net
In a typical system, a photocatalyst, such as [Ru(bpy)₃(PF₆)₂], is excited by blue LED light. nih.govnih.gov This excited catalyst then interacts with a suitable fluoromethylating reagent. A novel class of N-(fluoromethoxy)benzotriazole reagents has been developed for this purpose. nih.govnih.gov The process involves the reduction of the reagent, which liberates a monofluoromethyl radical (•OCH₂F). nih.gov This radical then adds to the arene, and a subsequent oxidation and deprotonation step yields the final product and regenerates the photocatalyst. nih.gov While this specific methodology produces an ether linkage (Ar-O-CH₂F), analogous strategies targeting C-H fluoromethylation (Ar-CH₂F) are a key area of research.
A significant challenge in direct C-H functionalization is controlling regioselectivity, as reactions can often yield mixtures of ortho, meta, and para isomers. researchgate.net For many substrates, the introduction of the new group does not sufficiently deactivate the aromatic ring to prevent polyfunctionalization, often requiring the use of the arene substrate in excess. nih.govresearchgate.net
Cross-Coupling Reactions: The formation of the C(sp²)-C(sp³) bond between the fluorinated ring and the fluoromethyl group is a key disconnection. Nickel-catalyzed reductive cross-coupling reactions are an effective strategy for this purpose. wuxiapptec.com These methods can couple aryl halides with alkyl halides. For the synthesis of this compound, this could involve the coupling of 1-bromo-3-fluorobenzene (B1666201) with a fluoromethyl halide. Nickel catalysis is often preferred over palladium for certain transformations due to its different catalytic cycle, which often proceeds via single-electron transfer (SET) and can be less prone to side reactions like β-hydride elimination. wuxiapptec.com
Table 2: Exemplary Catalytic Systems for Transformations Relevant to Fluorobenzene (B45895) Synthesis
| Catalytic Approach | Catalyst System | Reagent Type | Transformation | Ref. |
| Photoredox Catalysis | [Ru(bpy)₃(PF₆)₂] | N-(fluoromethoxy)benzotriazole | C-H Fluoromethoxylation of Arenes | nih.govnih.gov |
| Reductive Coupling | Nickel / Bipyridine Ligand | Aryl Halide + Alkyl Halide | C(sp²)-C(sp³) Bond Formation | wuxiapptec.com |
| Cross-Coupling | DPPF-PdCl₂ | Aryl Grignard Reagent | C-F Bond Arylation of Difluorobenzene | mdpi.com |
Sustainable and Green Chemistry Approaches in Fluorobenzene Synthesis
Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency in chemical manufacturing. dovepress.comnih.gov The synthesis of fluorinated compounds, which has traditionally relied on harsh and hazardous reagents like anhydrous hydrogen fluoride (HF), is a prime area for the application of greener methodologies. dovepress.comgoogle.com
Key green approaches applicable to fluorobenzene synthesis include:
Mechanochemistry: Solid-state synthesis using ball milling is a sustainable alternative to traditional solution-based methods. rsc.org A mechanochemical protocol for aromatic nucleophilic fluorination (SₙAr) has been developed using potassium fluoride (KF) and a quaternary ammonium (B1175870) salt. rsc.org This method eliminates the need for toxic, high-boiling point solvents like DMSO, operates under ambient conditions without inert gases, and significantly reduces reaction times. rsc.org This approach is substantially more eco-friendly when assessed by metrics like the E-factor. rsc.org
Electrochemical Synthesis: Electrosynthesis uses electrical current to drive chemical reactions, offering precise control and often avoiding harsh chemical oxidants or reductants. dovepress.com The Simons electrofluorination process is a foundational method in organofluorine chemistry. dovepress.com More recently, electrochemical methods have been developed for electrodecarboxylative coupling, for instance, to create novel fluoromethylating reagents from fluoroacetic acid, avoiding the use of ecologically problematic halofluorocarbons. nih.govnih.gov
Ionic Liquids: Ionic liquids are salts with low melting points that can be used as recyclable solvents. researchgate.net They are non-volatile, which reduces air pollution, and can be highly thermally stable. researchgate.net The Balz-Schiemann reaction, a classic method for synthesizing fluoroaromatics via diazonium fluoroborates, has been improved by using ionic liquids as the reaction medium. researchgate.net This approach simplifies the procedure, allows for high product purity without extensive workup, and enables the recyclability of the solvent. researchgate.net
Flow Chemistry: Continuous flow synthesis in microreactors offers enhanced safety, efficient mixing, and superior temperature control, which is particularly beneficial for highly exothermic fluorination reactions. nih.gov This technology allows for the safe use of hazardous reagents and can prevent the formation of by-products by rapidly dissipating heat. nih.gov
These sustainable technologies are crucial for developing cleaner and more cost-effective synthetic routes to valuable fluorine-containing molecules like this compound. dovepress.comrsc.org
Spectroscopic and Structural Elucidation of 3 Fluoromethyl Fluorobenzene and Its Research Intermediates
X-ray Crystallography for Solid-State Molecular Architecture (if applicable to 3-(Fluoromethyl)fluorobenzene or its derivatives)
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid, providing detailed insights into the molecule's three-dimensional structure. This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a model of the crystal structure, revealing bond lengths, bond angles, and intermolecular interactions.
As of the latest literature surveys, a specific, experimentally determined crystal structure for this compound has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). The compound is a liquid at room temperature, which would necessitate cryo-crystallography techniques (in-situ crystallization at low temperatures) to obtain a single crystal suitable for X-ray diffraction analysis.
While specific data for this compound is not available, the principles of X-ray crystallography are fully applicable to this compound and its derivatives, should a crystalline sample be obtained. For fluorinated organic molecules, this technique is particularly valuable for understanding the role of fluorine in directing crystal packing and intermolecular forces.
Illustrative Data from X-ray Crystallography
If a single crystal X-ray diffraction study were to be performed on this compound, it would yield a set of crystallographic parameters that define the unit cell and the molecular geometry in the solid state. The following table illustrates the type of data that would be obtained. Note: This table is a representative example of crystallographic data for a small organic molecule and does not represent experimental data for this compound.
| Parameter | Illustrative Value | Description |
|---|---|---|
| Chemical Formula | C₇H₆F₂ | The elemental composition of the molecule. |
| Formula Weight | 128.12 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A specific description of the symmetry elements present in the crystal. |
| a (Å) | 5.89 | The length of the 'a' axis of the unit cell. |
| b (Å) | 8.45 | The length of the 'b' axis of the unit cell. |
| c (Å) | 12.31 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 102.5 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 598.2 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) (g/cm³) | 1.423 | The calculated density of the crystal. |
Detailed Research Findings from Related Structures
Studies on other fluorinated benzene (B151609) derivatives have revealed key insights that would be relevant to the analysis of this compound's crystal structure. Research on fluorinated aromatic compounds frequently highlights the significant role of non-covalent interactions, such as C-H···F hydrogen bonds and π-π stacking, in the solid-state assembly. nih.gov The presence and orientation of the fluorine atom and the fluoromethyl group in this compound would be expected to strongly influence these interactions.
For instance, the crystal structure of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide shows the fluorobenzene (B45895) ring to be nearly perpendicular to the amide group, with C-H···O and C-H···F interactions playing a role in the supramolecular structure. nih.gov In other complex fluorinated molecules, aromatic π-π stacking interactions between fluorobenzene rings are observed to link molecules in the crystal lattice. The introduction of fluorine atoms can alter the electronic properties of the benzene ring, affecting how it participates in such stacking interactions.
A crystallographic study of this compound would allow for the precise measurement of the dihedral angle between the plane of the benzene ring and the C-C-F plane of the fluoromethyl group. It would also elucidate the intermolecular packing motifs, revealing whether the molecules align in patterns driven by dipole-dipole interactions or weaker hydrogen bonds involving the fluorine atoms. Such data is crucial for computational chemistry models that aim to predict the solid-state properties of materials.
Reactivity and Mechanistic Investigations of 3 Fluoromethyl Fluorobenzene
Nucleophilic Substitution Reactions Involving 3-(Fluoromethyl)fluorobenzene
Nucleophilic substitution can potentially occur at two sites in this compound: the benzylic carbon of the fluoromethyl group or the aromatic ring itself.
Substitution at the Fluoromethyl Group: The carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group in bimolecular nucleophilic substitution (SN2) reactions. cas.cnresearchgate.net Consequently, direct SN2 displacement of fluoride from the -CH2F group by a nucleophile is challenging under neutral or basic conditions. acs.org However, such reactions can be enabled through activation of the C-F bond. Strategies include using strong Brønsted or Lewis acids to protonate or coordinate to the fluorine atom, enhancing its leaving group ability. acs.org The reaction may also proceed through a unimolecular (SN1) mechanism, involving the formation of a benzylic carbocation. This intermediate would be stabilized by the aromatic ring but destabilized by the electron-withdrawing effects of the fluorine substituent on the ring.
Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen). In this compound, the ring is not sufficiently activated for SNAr under standard conditions. The deactivating effects of the fluorine and fluoromethyl groups are not as potent as, for example, a nitro group, and neither is in an ideal position to stabilize the negative charge of the Meisenheimer complex intermediate that would form from nucleophilic attack. Therefore, forcing conditions, such as high temperatures and pressures with strong nucleophiles, would be necessary to achieve substitution on the aromatic ring.
Functional Group Transformations of the Fluoromethyl and Fluorobenzene (B45895) Moieties
The fluorine and fluoromethyl groups can undergo various chemical transformations, providing pathways to other functionalized molecules.
Fluoromethyl Moiety Transformations:
Hydrolysis/Substitution: Under forcing acidic or basic conditions, the fluoromethyl group could potentially be hydrolyzed to a hydroxymethyl group (-CH2OH), although this is difficult due to the strength of the C-F bond.
Oxidation: The benzylic position can be oxidized to yield 3-fluorobenzaldehyde (B1666160) or 3-fluorobenzoic acid, depending on the oxidant and reaction conditions.
Metalation: Deprotonation of the benzylic C-H bonds is challenging due to the acidity-reducing effect of the adjacent fluorine, but with a sufficiently strong base, an α-fluoro carbanion could be generated for further reaction with electrophiles.
Fluorobenzene Moiety Transformations:
Hydrodefluorination: The C(sp²)–F bond can be cleaved under reductive conditions, for instance, using catalytic hydrogenation or dissolving metal reduction, to replace the fluorine atom with hydrogen. rsc.org This process can also be achieved electrochemically. rsc.org
Directed Metalation: While fluorine is not a strong directing group for ortho-lithiation, the presence of other directing groups could facilitate this transformation, allowing for the introduction of various electrophiles ortho to the directing group.
Cross-Coupling Reactions: Although C-F bonds are generally unreactive in traditional palladium-catalyzed cross-coupling reactions, specialized catalytic systems, often involving nickel or palladium with specific ligands, have been developed for the cross-coupling of aryl fluorides.
Radical Reaction Pathways and Their Implications in this compound Chemistry
Radical reactions offer alternative pathways for the functionalization of this compound, particularly for activating the strong C-F bonds.
Benzylic Radical Formation: The benzylic hydrogens of the fluoromethyl group can be abstracted by a radical initiator to form a resonance-stabilized benzylic radical. Fluorine substitution can influence the stability of adjacent radicals; monofluorination has been shown to stabilize a methyl radical. rsc.org This radical intermediate can then participate in various reactions, such as halogenation or addition to unsaturated systems.
Radical-Mediated C-F Bond Cleavage: A common strategy involves the single-electron reduction of the trifluoromethylarene to generate a radical anion. This intermediate can then eliminate a fluoride ion to produce a difluoro radical species, which can be trapped by other reagents. Similar pathways could be envisioned for the fluoromethyl group or the aryl fluoride.
Radical Fluorination: Radical fluorination involves the reaction of a carbon-centered radical with a source of atomic fluorine. wikipedia.org While more commonly used to introduce fluorine, related radical processes could potentially be used to transform the existing C-F bonds. Reagents capable of acting as fluorine atom transfer agents, such as N-F reagents, can react with radicals generated elsewhere on the molecule. wikipedia.org The reactivity of fluoromethyl radicals can be complex, exhibiting both nucleophilic and electrophilic character depending on the specific radical and reaction partner. rsc.org
Investigation of Reaction Kinetics and Thermodynamics for Synthetic Optimization
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing synthetic procedures, controlling product distribution, and improving yields.
Kinetic vs. Thermodynamic Control: In electrophilic aromatic substitution, the initial ratio of regioisomers (e.g., ortho vs. para products) is determined by the relative activation energies of the competing pathways (kinetic control). rsc.org In some cases, if the reaction is reversible, the product mixture may equilibrate over time to favor the most stable isomer (thermodynamic control). For the nitration of deactivated benzenes, the reaction typically proceeds via a two-step polar mechanism where the formation of the cation intermediate is the rate-determining step. rsc.org
Computational Modeling: In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) are invaluable. DFT calculations can be used to model reaction pathways, determine the structures and energies of transition states and intermediates, and calculate activation energies. researchgate.netrsc.org This information provides insight into reaction kinetics and regioselectivity, allowing for the rational design of experiments and the optimization of reaction conditions (e.g., temperature, catalyst, solvent) to favor the desired product.
Computational and Theoretical Studies on 3 Fluoromethyl Fluorobenzene
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 3-(Fluoromethyl)fluorobenzene. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and distribution, which in turn dictate the molecule's geometry, stability, and reactivity. nih.govacs.org The presence of highly electronegative fluorine atoms in both the fluoromethyl group and directly on the aromatic ring makes these calculations particularly valuable for elucidating the complex electronic effects at play. nih.gov
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. aps.orgarxiv.org It is widely used to determine the equilibrium geometry and electronic properties of molecules like this compound. nih.govnih.gov
Geometry Optimization: The primary step in most computational studies is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. cnr.itarxiv.org For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311++G(d,p), are adept at predicting these structural parameters. nih.govnih.gov The optimization process iteratively adjusts the coordinates of each atom until the forces on them are negligible, resulting in a stable, low-energy conformation. kit.edu
Interactive Table: Illustrative DFT-Calculated Properties for Aromatic Compounds
This table presents typical data obtained from DFT calculations for related monofluorinated aromatic compounds. The values for this compound would be determined using similar computational methods.
| Property | Fluorobenzene (B45895) | Toluene | Description |
| HOMO Energy (eV) | -9.68 | -9.14 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy (eV) | 0.53 | 0.93 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 10.21 | 10.07 | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic stability. |
| Dipole Moment (Debye) | 1.60 | 0.37 | A measure of the net molecular polarity arising from charge distribution. |
| Total Energy (Hartree) | -307.9 | -269.6 | The total electronic energy of the molecule in its optimized geometry. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. dntb.gov.ua These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), generally offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. researchgate.netresearchgate.net
For molecules like this compound, ab initio methods serve several important functions:
Benchmarking: They are often used to generate highly accurate "benchmark" results for energies and geometries. These benchmarks can then be used to validate the accuracy of more computationally efficient methods like DFT for a specific class of molecules. researchgate.net
Weak Interactions: They are particularly adept at describing non-covalent interactions, such as van der Waals forces or hydrogen bonding, which are crucial for understanding intermolecular associations. For instance, high-level ab initio calculations could accurately predict the interaction energy between this compound and a solvent molecule or another reactant. eiu.edu
Thermochemical Data: These methods can be used to predict thermochemical properties, such as enthalpies of formation, with high accuracy, which is essential for modeling chemical reactions and equilibria. researchgate.net
Due to their computational demands, ab initio methods are typically applied to smaller systems or to obtain single-point energy calculations on geometries optimized with DFT.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations describe the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide a dynamic picture of its behavior over time. github.ioyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions on a timescale from picoseconds to microseconds. nih.govyoutube.com
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and tracking the trajectory of each atom over time. This approach would yield valuable insights into:
Conformational Dynamics: The rotation of the C-C bond connecting the fluoromethyl group to the benzene (B151609) ring can be studied. MD simulations can reveal the preferred rotational conformations (rotamers), the energy barriers between them, and the timescale of their interconversion.
Solvation Structure: The simulation can show how solvent molecules arrange themselves around the solute. This includes analyzing the radial distribution functions to see, for example, whether water molecules preferentially orient their hydrogen or oxygen atoms towards the fluorine substituents, indicating potential hydrogen bonding.
Computational Modeling of Reaction Mechanisms and Transition States in this compound Transformations
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect them. This information provides a deep understanding of reaction kinetics and selectivity. researchgate.net
For transformations involving this compound, such as electrophilic aromatic substitution, computational modeling using DFT can be used to:
Identify Transition States: Algorithms can locate the saddle point on the PES that represents the transition state for a particular reaction step (e.g., the attack of an electrophile on the aromatic ring).
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (barrier). A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for attack at the different positions on the ring (ortho, meta, para), one can predict the regioselectivity of the reaction. nih.gov
Analyze Reaction Pathways: The entire reaction coordinate can be mapped out, confirming the sequence of elementary steps and the nature of all intermediates. This is often visualized using an Intrinsic Reaction Coordinate (IRC) calculation, which traces the minimum-energy path from the transition state down to the reactants and products.
These studies can explain, for example, how the combined electronic effects of the fluorine and fluoromethyl substituents direct incoming electrophiles to specific positions on the benzene ring.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies aim to build mathematical models that correlate the structural or physicochemical properties of molecules with their biological activity, chemical reactivity, or physical properties. researchgate.net These models use calculated molecular descriptors as independent variables to predict a property of interest without the need for experimentation.
For this compound and related compounds, a QSPR study would involve:
Calculating Molecular Descriptors: A wide range of descriptors would be calculated for a series of fluorobenzene derivatives using quantum chemical methods. These can be electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., enthalpy, free energy). researchgate.net
Developing a Model: Statistical methods, such as multiple linear regression, are used to create an equation that links a selection of these descriptors to an experimentally measured property, such as the n-octanol/water partition coefficient (logKow), boiling point, or a reaction rate constant.
Prediction: Once a statistically valid model is established, it can be used to predict the property for new or untested molecules, like this compound, based solely on their calculated descriptors.
A study on 19 fluorobenzene derivatives successfully developed a QSPR model to predict their logKow values using descriptors calculated with DFT at the B3LYP/6-311G** level. researchgate.net The resulting model showed a high correlation coefficient, demonstrating the predictive power of this approach.
Analysis of Substituent Effects of Fluorine and Trifluoromethyl Groups on Benzene Derivatives
The chemical behavior of this compound is dominated by the electronic influence of its two substituents: the fluorine atom and the fluoromethyl group. While not identical to a trifluoromethyl (-CF3) group, the fluoromethyl (-CH2F) group is also strongly influenced by the high electronegativity of fluorine. Computational studies are essential for dissecting the distinct electronic contributions of these groups. researchgate.net
Fluorine Substituent: The fluorine atom exerts a dual electronic effect. It has a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which pulls electron density from the ring through the sigma bond framework. Simultaneously, it has an electron-donating mesomeric or resonance effect (+M) , where its lone pair electrons can delocalize into the aromatic π-system. nih.govresearchgate.net While the inductive effect is stronger, the resonance effect is significant and is responsible for directing incoming electrophiles to the ortho and para positions. researchgate.netacs.org
Fluoromethyl/Trifluoromethyl Substituent: The trifluoromethyl (-CF3) group is a very strong electron-withdrawing group, primarily through the inductive effect (-I). minia.edu.egnih.gov The three highly electronegative fluorine atoms pull electron density away from the methyl carbon, which in turn strongly withdraws electron density from the benzene ring. nih.gov Unlike a single fluorine atom, the -CF3 group has a negligible resonance effect. researchgate.net This powerful deactivating nature directs incoming electrophiles to the meta position. The -CH2F group in this compound would exhibit a similar, though less potent, inductive electron-withdrawing effect.
Computational methods like Natural Bond Orbital (NBO) analysis can quantify these electronic effects by analyzing charge distribution and orbital interactions, providing a clear picture of how these substituents modify the electron density and reactivity of the aromatic ring. nih.gov
Interactive Table: Comparison of Substituent Effects on Benzene
| Feature | Fluorine (-F) | Trifluoromethyl (-CF3) |
| Inductive Effect | Strongly withdrawing (-I) | Strongly withdrawing (-I) |
| Resonance Effect | Moderately donating (+M) | Negligible |
| Net Effect on Reactivity | Weakly deactivating | Strongly deactivating |
| Directing Effect (EAS) | ortho, para -director | meta -director |
3 Fluoromethyl Fluorobenzene As a Versatile Synthetic Building Block and Precursor
Strategic Utility in the Construction of Complex Organic Molecules
The strategic placement of fluorine in organic molecules can profoundly influence their biological activity. The presence of a fluoromethyl group, as in 3-(fluoromethyl)fluorobenzene, provides a unique handle for synthetic transformations. The fluoromethyl group can participate in a variety of reactions, including nucleophilic substitution of the fluorine atom or C-H activation of the methylene (B1212753) group, allowing for the introduction of diverse functionalities.
Furthermore, the fluorine atom on the aromatic ring directs electrophilic substitution to the ortho and para positions, while also influencing the reactivity of the entire molecule through its strong electron-withdrawing inductive effect. This dual reactivity of this compound makes it a valuable precursor for the synthesis of complex molecules with precisely controlled substitution patterns. For instance, it can be utilized in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds, thereby assembling more intricate molecular architectures. The strategic incorporation of the 3-fluorophenylmethyl moiety can be a key step in the synthesis of bioactive compounds where the fluorinated substituent is crucial for modulating the molecule's properties.
Role in the Synthesis of Fluorinated Heterocycles and Carbocycles
Fluorinated heterocycles and carbocycles are of immense importance in medicinal chemistry and materials science. This compound can serve as a key starting material for the synthesis of these valuable compounds. The fluoromethyl group can be transformed into various functional groups that can then participate in cyclization reactions.
For example, oxidation of the fluoromethyl group to an aldehyde or carboxylic acid would provide an electrophilic center for intramolecular reactions to form heterocyclic rings. Alternatively, the fluoromethyl group could be converted to a nucleophilic species, which could then react with a suitable dielectrophile to construct a carbocyclic or heterocyclic ring. The fluorine atom on the aromatic ring can also play a role in directing these cyclization reactions or in modifying the properties of the final cyclic product. While specific examples for this compound are not extensively documented, the general reactivity patterns of fluorinated benzyl (B1604629) halides suggest its potential in constructing a variety of ring systems.
Table 1: Potential Synthetic Transformations of this compound for Heterocycle and Carbocycle Synthesis
| Starting Material | Reagents and Conditions | Intermediate Functional Group | Target Ring System |
|---|---|---|---|
| This compound | Oxidation (e.g., KMnO₄, PCC) | Aldehyde, Carboxylic Acid | Fused heterocycles (e.g., quinolines, benzofurans) |
| This compound | Conversion to Grignard or organolithium reagent | Nucleophilic carbon center | Carbocycles via reaction with dihalides |
Applications in Radiolabeling Methodologies for Advanced Probes (focusing on chemical synthesis, e.g., ¹⁸F incorporation)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties. The development of efficient methods for incorporating ¹⁸F into bioactive molecules is a critical area of research.
While direct ¹⁸F-labeling of this compound itself is not a primary application, precursors derived from it, or analogous structures, are relevant in radiolabeling. For instance, a common strategy for introducing ¹⁸F is through nucleophilic substitution of a suitable leaving group. A derivative of this compound, such as 3-(tosyloxymethyl)fluorobenzene, could serve as a precursor for ¹⁸F-labeling. In this case, the tosylate group would be displaced by [¹⁸F]fluoride to yield the ¹⁸F-labeled this compound. This labeled building block could then be used in subsequent synthetic steps to construct a complex PET tracer.
Derivatization Strategies for Enhancing Molecular Complexity
The derivatization of this compound is key to unlocking its full potential as a synthetic building block. A variety of chemical transformations can be employed to introduce new functional groups and build molecular complexity.
Reactions at the Fluoromethyl Group: The fluorine atom of the fluoromethyl group can be displaced by various nucleophiles, although this requires forcing conditions. More commonly, the benzylic protons can be abstracted to form a carbanion, which can then react with electrophiles.
Aromatic Substitution: The fluorine atom on the benzene (B151609) ring directs electrophilic aromatic substitution primarily to the ortho and para positions. This allows for the introduction of a wide range of substituents, such as nitro, halogen, and acyl groups.
Metal-Catalyzed Cross-Coupling: The aromatic ring can be further functionalized through metal-catalyzed cross-coupling reactions. For example, conversion of the fluorobenzene (B45895) moiety to a boronic acid or ester would enable Suzuki coupling reactions.
These derivatization strategies allow for the systematic modification of the this compound scaffold, providing access to a diverse library of compounds for screening in drug discovery and materials science.
Table 2: Exemplary Derivatization Reactions of this compound
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro-3-(fluoromethyl)fluorobenzene derivatives |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-3-(fluoromethyl)fluorobenzene derivatives |
| Ortho-lithiation | n-BuLi/TMEDA | Ortho-functionalized derivatives |
Development of Novel Reagents and Catalysts from this compound Derivatives
The unique electronic properties conferred by the fluorine substituents in this compound and its derivatives make them attractive candidates for the development of novel reagents and catalysts. For instance, ligands incorporating the 3-(fluoromethyl)phenyl group could be synthesized and used to modify the properties of transition metal catalysts. The electron-withdrawing nature of the fluorine atoms can influence the electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.
Furthermore, derivatives of this compound could be used to create new organocatalysts. The fluorinated moiety could play a role in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which are crucial for enantioselective catalysis. While the development of specific reagents and catalysts from this particular starting material is an area for future exploration, the principles of catalyst design suggest that the unique electronic and steric properties of fluorinated building blocks can be harnessed to create novel and more efficient catalytic systems.
Advanced Analytical Methodologies for the Characterization of 3 Fluoromethyl Fluorobenzene in Research Matrices
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating 3-(Fluoromethyl)fluorobenzene from starting materials, byproducts, and other impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and the matrix in which it is present.
Gas chromatography is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound. Method development focuses on optimizing the separation efficiency and detection sensitivity.
A key aspect of GC method development is the selection of an appropriate capillary column. For halogenated volatile organic compounds, a column with a mid-polarity stationary phase, such as a DB-624 or equivalent, is often effective. usgs.gov These columns provide good selectivity for a wide range of volatile organic compounds. The dimensions of the column, typically 30 meters in length with an internal diameter of 0.25 to 0.53 mm and a film thickness of 1.40 to 3.0 µm, are selected to balance resolution and analysis time. usgs.govrestek.com
The temperature program is another critical parameter. A typical program would start at a low initial temperature (e.g., 40°C) to separate highly volatile components, followed by a controlled ramp up to a higher final temperature (e.g., 220-250°C) to elute less volatile compounds. usgs.gov The carrier gas is usually an inert gas like helium or hydrogen, with a constant flow rate optimized for the column dimensions. For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification, a technique discussed further in section 7.2. Fluorobenzene (B45895) has been used as an internal standard in GC-FID analysis for the quantification of other aromatic compounds. researchgate.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| GC System | Agilent 8890 GC or equivalent | Provides platform for separation |
| Column | DB-624 (30 m x 0.25 mm, 1.40 µm) or equivalent | Separation of volatile organic compounds |
| Carrier Gas | Helium at 1.0 mL/min | Mobile phase for analyte transport |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample |
| Oven Program | Initial 40°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min | Separates compounds based on boiling points |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Quantification (FID) or Identification/Quantification (MS) |
| Detector Temperature | 280°C (FID) | Prevents condensation of analytes |
For less volatile impurities or when derivatization is required, High-Performance Liquid Chromatography (HPLC) is the preferred method. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of non-polar to moderately polar organic compounds.
Method development for this compound would typically involve a C18 column, which contains a non-polar stationary phase. researchgate.net The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com A gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to effectively separate compounds with a range of polarities. researchgate.net To improve peak shape and resolution, especially for compounds that may have ionizable groups or interact with residual silanols on the silica-based column, additives like formic acid or trifluoroacetic acid are often included in the mobile phase. researchgate.netsielc.com
Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the aromatic ring of the compound absorbs light, typically in the range of 254-270 nm. aatbio.com For enhanced sensitivity and selectivity, a fluorescence detector (FLD) can be used if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. gnest.orgnih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides high-pressure solvent delivery and sample injection |
| Column | C18 (e.g., Phenomenex Luna, 4.6 x 150 mm, 5 µm) | Reversed-phase separation based on hydrophobicity |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | Elution of analytes from the column |
| Gradient | Start at 50% B, linear gradient to 95% B over 15 min, hold 5 min | Separates compounds with varying polarities |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency |
| Column Temperature | 30°C | Ensures reproducible retention times |
| Detector | Diode Array Detector (DAD) at 266 nm or Fluorescence Detector (FLD) | Detection and quantification of the analyte |
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of GC with the definitive identification power of MS. usgs.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparison to spectral libraries. nist.gov This technique is invaluable for confirming the identity of the this compound peak and for identifying unknown impurities in the sample. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for compounds that are not suitable for GC analysis due to low volatility or thermal instability. mdpi.com The eluent from the HPLC column is introduced into the mass spectrometer through an interface, such as electrospray ionization (ESI), which generates ions from the analytes in the liquid phase. LC-MS is particularly useful for identifying non-volatile impurities or degradation products that may be present in research matrices. nih.govnih.gov The high sensitivity of modern mass spectrometers allows for the detection and identification of trace-level components. mdpi.com
Quantitative Spectroscopic Methods (e.g., qNMR, UV-Vis) for Concentration and Yield Determination
Quantitative spectroscopy offers methods for determining the concentration or purity of a substance, often without the need for chromatographic separation.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of organic compounds. sigmaaldrich.com It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For fluorinated compounds like this compound, ¹⁹F qNMR is particularly advantageous. The ¹⁹F nucleus has a natural abundance of 100% and a wide chemical shift range, which often results in well-resolved signals with minimal background interference. rsc.orgresearchgate.net By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known concentration, the absolute purity or concentration of the analyte can be determined with high precision and accuracy. sigmaaldrich.com
Ultraviolet-Visible (UV-Vis) spectroscopy can be a straightforward and rapid method for determining the concentration of this compound in solution, provided it is the only component that absorbs at the selected wavelength. Based on its aromatic structure, the compound is expected to exhibit a characteristic absorption peak in the UV region. nist.gov For instance, fluorobenzene has an excitation peak at 266 nm. aatbio.com By establishing a calibration curve of absorbance versus concentration using standards of known concentration (Beer-Lambert Law), the concentration of an unknown sample can be determined. While not as selective as chromatographic methods, UV-Vis spectroscopy is a valuable tool for routine concentration measurements and for monitoring reaction kinetics.
Development of Specialized Detection Methods for Fluorinated Compounds
The unique properties of the fluorine atom have led to the development of specialized detection methods that offer high selectivity for fluorinated compounds. These methods are particularly useful in complex matrices where standard detectors may lack the required specificity.
One such technique is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). While traditionally used for elemental analysis of metals, recent developments have enabled ICP-MS to be used for the detection of non-metals, including halogens like fluorine. perkinelmer.com When coupled with a separation technique like HPLC, HPLC-ICP-MS can serve as a powerful tool for fluorine-specific detection, allowing researchers to identify and quantify unknown organofluorine compounds and their metabolites without needing specific analytical standards for each compound. researchgate.netperkinelmer.com
Emerging Research Avenues and Future Outlook in 3 Fluoromethyl Fluorobenzene Chemistry
Exploration of Photo- and Electro-Chemical Transformations of 3-(Fluoromethyl)fluorobenzene
The reactivity of this compound under photochemical and electrochemical conditions presents a promising frontier for the development of novel synthetic transformations. While specific studies on this molecule are limited, general principles from related fluorinated compounds suggest several potential avenues of exploration.
Photochemical Transformations: The presence of both an aromatic C-F bond and a benzylic C-F bond suggests that photochemical reactions could selectively activate different parts of the molecule. For instance, direct photocatalytic fluorination of benzylic C-H bonds has been demonstrated for various aromatic compounds, often proceeding through radical pathways. nih.govwikipedia.org This suggests that under appropriate photocatalytic conditions, the methyl group of a precursor to this compound could be selectively fluorinated. Furthermore, photochemical methods can be employed for the synthesis of substituted benzo[b]fluorenes from appropriately substituted precursors, indicating the potential for complex scaffold construction. organic-chemistry.org
Electrochemical Transformations: Electrosynthesis is an expanding methodology that can enable new reactivity and selectivity for the cleavage and formation of chemical bonds, including the challenging C-F bond. mdpi.com Electrochemical oxidation has been shown to be an effective method for generating benzylic cations from C(sp3)-H bonds, which can then be trapped by nucleophiles, including fluoride (B91410) ions. researchgate.net Pulsed electrolysis, in particular, has shown promise in enhancing the yield and selectivity of primary benzylic C(sp3)-H nucleophilic fluorination. researchgate.net The electrochemical reduction of benzylic CF3 groups has also been reported. mdpi.com These findings suggest that electrochemical methods could be developed for both the synthesis and further functionalization of this compound. For example, controlled potential electrolysis could be explored to selectively cleave either the aromatic or the benzylic C-F bond, leading to different functionalized products.
| Transformation Type | Potential Reaction on this compound or its Precursors | Key Features |
| Photochemical | Selective C-H fluorination of the methyl group in a precursor. | Often proceeds via radical intermediates; can be catalyzed by photosensitizers. |
| Photoannulation reactions to form complex fused ring systems. | Can create valuable polycyclic aromatic scaffolds. | |
| Electrochemical | Nucleophilic fluorination of the benzylic C-H bond in a precursor. | Can be controlled by applied potential; pulsed electrolysis may improve selectivity. |
| Reductive cleavage of the C-F bond (aromatic or benzylic). | Offers a pathway for selective defluorination and subsequent functionalization. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The complexity of organofluorine chemistry, with its often counter-intuitive reactivity, makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). These powerful computational tools can accelerate the discovery and optimization of reactions involving this compound.
AI and ML models are being developed to predict the outcomes of chemical reactions with increasing accuracy. benthamdirect.comresearchgate.net For electrophilic aromatic substitution reactions, machine learning models can predict the regioselectivity, which is crucial for controlling the synthesis of specifically substituted fluorinated aromatics. wikipedia.orggoogle.com Furthermore, ML approaches are being used to predict C-F bond dissociation energies, a key parameter in understanding and controlling C-F bond activation reactions. chemrxiv.orgacs.org
In the context of this compound, AI could be employed to:
Predict Reactivity: Develop models to predict the most likely sites of reaction for both electrophilic and nucleophilic attack, taking into account the electronic effects of both the aromatic fluorine and the fluoromethyl group.
Optimize Reaction Conditions: Utilize algorithms to explore vast parameter spaces (catalyst, solvent, temperature, etc.) to identify optimal conditions for known transformations or to discover entirely new reactions. rsc.orgnih.gov
Design Novel Synthesis Routes: Employ retrosynthesis AI to propose novel and efficient synthetic pathways to this compound and its derivatives from simple starting materials.
| AI/ML Application | Relevance to this compound Chemistry | Potential Impact |
| Reaction Outcome Prediction | Predicting regioselectivity in aromatic substitutions; predicting sites of C-F bond activation. | Reduced number of trial-and-error experiments; faster discovery of new reactions. |
| Reaction Optimization | Identifying optimal catalysts, solvents, and temperatures for fluorination or functionalization reactions. | Higher yields, improved selectivity, and more sustainable chemical processes. |
| Retrosynthesis Design | Proposing novel and efficient synthetic routes to the target molecule and its derivatives. | Accelerated discovery of new fluorinated compounds with desired properties. |
Discovery of Novel Reactivity Patterns under Non-Standard Conditions
Exploring the chemistry of this compound under non-standard conditions, such as microwave irradiation, sonication, or in supercritical fluids, can unlock novel reactivity patterns that are not accessible under conventional thermal conditions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and improved selectivity. arkat-usa.orgnih.gov In the context of organofluorine chemistry, microwave-assisted methods have been successfully employed for the synthesis of fluorinated heterocycles and for facilitating coupling reactions. wikipedia.orgarkat-usa.org For this compound, microwave heating could be explored to accelerate nucleophilic aromatic substitution reactions or to promote novel cyclization reactions.
Sonochemistry: The application of ultrasound to chemical reactions, known as sonochemistry, can induce unique chemical transformations through the phenomenon of acoustic cavitation. wikipedia.orgresearchgate.net This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. researchgate.net Sonochemical methods could be investigated for promoting radical reactions of this compound or for activating its C-F bonds in novel ways.
Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO2), offer a unique reaction medium with tunable properties. The use of perfluoroalkyl-substituted phosphines has enabled catalysis in scCO2. acs.org Exploring the reactivity of this compound in supercritical fluids could lead to the discovery of new reaction pathways and offer environmentally benign alternatives to traditional organic solvents.
| Non-Standard Condition | Potential Application to this compound | Expected Advantages |
| Microwave Irradiation | Accelerating nucleophilic substitution and cross-coupling reactions. | Reduced reaction times, higher yields, and cleaner reactions. |
| Sonication | Promoting radical reactions and C-F bond activation. | Access to unique reactivity pathways not observed under thermal conditions. |
| Supercritical Fluids | Performing reactions in an environmentally friendly and tunable solvent. | Green chemistry approach with potential for novel selectivity. |
Role of this compound as a Model System for Fundamental Organofluorine Chemical Principles
The structure of this compound, featuring both an aromatic C(sp2)-F bond and a benzylic C(sp3)-F bond, makes it an excellent model system for investigating fundamental principles in organofluorine chemistry.
C-F Bond Activation: The activation and functionalization of the strong carbon-fluorine bond is a central theme in modern organofluorine chemistry. researchgate.net this compound provides a platform to study the selective activation of an aromatic versus a benzylic C-F bond. By systematically varying the reagents and reaction conditions, researchers can gain insights into the factors that govern the chemoselectivity of C-F bond cleavage. Mechanistic studies on such a system could reveal subtle electronic and steric effects that influence the reactivity of different types of C-F bonds. nih.govscripps.edu
Substituent Effects: The interplay of the electronic effects of the aromatic fluorine and the fluoromethyl group can be systematically studied using this compound as a substrate. For example, the influence of the meta-positioned fluoromethyl group on the reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions at the fluorobenzene (B45895) ring can be quantified. Conversely, the effect of the aromatic fluorine on the reactivity of the benzylic C-F bond towards substitution or elimination can be explored.
Mechanistic Probes: Isotopically labeled derivatives of this compound could serve as valuable mechanistic probes to elucidate the pathways of various organofluorine reactions. For instance, kinetic isotope effect studies could help to distinguish between different mechanisms of C-F bond activation.
Opportunities for Interdisciplinary Research and Methodological Advancement
The unique properties imparted by fluorine mean that this compound is not just a molecule of interest to synthetic chemists, but also holds potential for a wide range of interdisciplinary applications. york.ac.uk
Medicinal Chemistry: Fluorinated building blocks are of immense importance in drug discovery, as the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This compound can serve as a versatile precursor for the synthesis of novel bioactive molecules. Collaborative research between synthetic chemists and medicinal chemists could lead to the development of new drug candidates with improved pharmacological profiles.
Materials Science: Fluorinated aromatic compounds are widely used in the development of advanced materials, including high-performance polymers, liquid crystals, and organic electronics. scripps.edu The specific substitution pattern of this compound could lead to materials with unique thermal, electronic, or optical properties. Interdisciplinary collaborations with materials scientists could unlock the potential of this molecule in areas such as organic light-emitting diodes (OLEDs) or specialty polymers.
Agrochemicals: A significant portion of modern agrochemicals contain fluorine. The development of new pesticides and herbicides often relies on the synthesis and screening of novel fluorinated compounds. This compound could be a valuable starting material for the synthesis of new agrochemical candidates.
The continued exploration of this compound, driven by both fundamental curiosity and the pursuit of practical applications, will undoubtedly lead to exciting discoveries and technological advancements across multiple scientific disciplines.
Q & A
Basic Research Question
- ¹⁹F NMR : Directly identifies fluorine environments; chemical shifts typically range between -140 to -220 ppm for aromatic fluorines .
- GC-MS : Confirms molecular weight (m/z ~142) and fragmentation patterns.
- IR spectroscopy : Key peaks include C-F stretches (1100–1250 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .
In kinetic studies, how can nonlinear least squares methods improve parameter estimation for reactions involving this compound?
Advanced Research Question
Nonlinear least squares (e.g., Levenberg-Marquardt algorithm) outperforms linear methods by:
- Handling complex models : Accommodates temperature-dependent rate constants or multi-step mechanisms.
- Error minimization : Reduces residuals by iteratively adjusting parameters like activation energy (Eₐ) or pre-exponential factors .
- Software tools : Implement via Python (SciPy) or MATLAB, validated against synthetic data .
What are the critical safety considerations when handling this compound?
Basic Research Question
- GHS hazards : Flammable (Category 2), eye irritation (Category 2A) .
- PPE : Use nitrile gloves, safety goggles, and fume hoods.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .
How can computational chemistry predict the reactivity of this compound in electrophilic substitution?
Advanced Research Question
- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the fluoromethyl group directs substitution to the para position .
- Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. hexane) on reaction pathways.
- Software : Gaussian or ORCA with B3LYP/6-31G* basis sets .
What statistical approaches validate contradictory diffusion coefficient data for fluorinated benzenes?
Advanced Research Question
- Sensitivity analysis : Evaluate parameter dependencies (e.g., temperature, concentration) using Jacobian matrices .
- Optimal experimental design : Maximize data quality by selecting measurement times and positions where sensitivity coefficients (∂XA/∂DAB) peak .
- Error propagation : Monte Carlo simulations quantify uncertainty in derived parameters .
How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?
Advanced Research Question
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
